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Compound of Interest

Compound Name: 3-(5-Methylfuran-2-yl)aniline

cat. No.: B3022827

An In-depth Technical Guide to 3-(5-Methylfuran-2-yl)aniline

Executive Summary

This technical guide provides a comprehensive scientific overview of 3-(5-Methylfuran-2-
ylaniline, a heterocyclic building block of significant interest to researchers in medicinal
chemistry and materials science. This document delves into the molecule's core
physicochemical properties, outlines a robust strategy for its chemical synthesis and
purification, and details a multi-technique approach for its complete spectroscopic
characterization. Crucially, this guide emphasizes the rationale behind methodological choices
and provides stringent safety and handling protocols. The molecular weight of 3-(5-
Methylfuran-2-yl)aniline is 173.21 g/mol .[1][2][3] This guide is intended for drug development
professionals and research scientists who require a practical, in-depth understanding of this
compound for its effective utilization in complex synthetic applications.

Molecular Identity and Physicochemical Properties

3-(5-Methylfuran-2-yl)aniline (CAS Registry No: 298220-43-6) is a bifunctional organic
molecule featuring a substituted furan ring linked to an aniline moiety.[1] This unique
combination of a Ti-excessive furan system and a nucleophilic aminophenyl group makes it a
versatile intermediate in organic synthesis.

Diagram 1: Molecular Structure of 3-(5-Methylfuran-2-yl)aniline

Caption: Molecular structure of 3-(5-Methylfuran-2-yl)aniline.
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The key identifiers and computed physicochemical properties are summarized in the tables

below for rapid reference.

Table 1: Chemical Identifiers

Identifier Value Source
3-(5-methylfuran-2-

IUPAC Name . PubChem[1]
ylaniline

Molecular Formula C11H11:NO PubChem[1]

CAS Number

298220-43-6, 306935-67-1

PubChem, Moldb[1][2]

SMILES

CC1=CC=C(01)C2=CC(=CC=
C2)N

PubChem[1]

| INChiKey | AYFFRNXUEKOLES-UHFFFAOYSA-N | PubChem([1] |

Table 2: Physicochemical Data

Property Value Source
Molecular Weight 173.21 g/mol PubChem[1][3]
Monoisotopic Mass 173.08406 Da PubChem[1][4]
XlogP 2.4 PubChem[1][3]
Topological Polar Surface Area  39.2 A2 PubChem[1][3]
Hydrogen Bond Donor Count 1 PubChem[1][3]
Hydrogen Bond Acceptor 5 PubChem[L][3]

Count

| Rotatable Bond Count | 1 | PubChem[1][3] |

Strategic Importance in Drug Discovery
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The structural motifs within 3-(5-methylfuran-2-yl)aniline are of profound importance in
medicinal chemistry.

e The Furan Ring: As a five-membered aromatic heterocycle, furan is a structural component
in numerous FDA-approved drugs and natural products.[5] Its derivatives are known to
exhibit a wide range of biological activities, including antibacterial and antimicrobial
properties.[6] The oxygen heteroatom can act as a hydrogen bond acceptor, facilitating
crucial interactions with biological targets.

e The Aniline Moiety: Aniline and its derivatives are foundational building blocks in
pharmaceutical synthesis. The amino group provides a versatile synthetic handle for a
multitude of chemical transformations, including amide bond formation, N-alkylation, and
diazotization, enabling the construction of diverse compound libraries for high-throughput
screening.

This compound, therefore, represents a pre-validated scaffold. Its two distinct chemical
domains can be functionalized orthogonally, allowing for systematic exploration of chemical
space around a core structure to optimize potency, selectivity, and pharmacokinetic properties.

Proposed Synthesis and Purification Workflow

While numerous suppliers list this compound, understanding its synthesis is critical for custom
derivatization. A highly reliable and scalable approach is the Suzuki-Miyaura cross-coupling
reaction. This choice is predicated on its well-documented tolerance of various functional
groups, high yields, and commercially available starting materials.

Diagram 2: Proposed Suzuki Coupling Synthesis Workflow
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Starting Materials
(3-Aminophenyl)boronic acid
2-Bromo-5-methylfuran

'

Suzuki Coupling Reaction
Pd(PPh3)4, Na2CO3
Toluene/EtOH/H20

:

Aqueous Workup
Extract with Ethyl Acetate

'

Purification
Silica Gel Chromatography

'

Characterization
NMR, MS, IR

Final Product

3-(5-Methylfuran-2-yl)aniline

Click to download full resolution via product page

Caption: Proposed workflow for synthesis and purification.
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Experimental Protocol: Suzuki Coupling

Causality: The palladium catalyst, Pd(PPhs)a4, is chosen for its efficacy in coupling aryl halides
with aryl boronic acids. The base (Naz2CQOs) is essential for the transmetalation step of the
catalytic cycle. A mixed solvent system ensures the solubility of both organic and inorganic
reagents.

o Reagent Preparation: In a nitrogen-flushed round-bottom flask, combine (3-
aminophenyl)boronic acid (1.1 equivalents), 2-bromo-5-methylfuran (1.0 equivalent), and
sodium carbonate (2.5 equivalents).

e Solvent Addition: Add a degassed 4:1:1 mixture of Toluene:Ethanol:Water.

o Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 equivalents) to the
mixture.

e Reaction: Heat the mixture to 85°C under a nitrogen atmosphere and stir vigorously for 12-
18 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

e Quenching and Extraction: After cooling to room temperature, quench the reaction with
water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

e Washing: Wash the combined organic layers sequentially with water and brine.

e Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (NazSOa),
filter, and concentrate under reduced pressure to yield the crude product.

Protocol: Flash Chromatography Purification

Causality: The crude product is purified by silica gel chromatography to remove unreacted
starting materials, catalyst residues, and byproducts. The choice of an ethyl acetate/hexanes
gradient is based on the product's moderate polarity, as inferred from its structure and
calculated XlogP.

» Slurry Preparation: Adsorb the crude oil onto a small amount of silica gel.

e Column Packing: Pack a glass column with silica gel using a hexanes slurry.
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o Loading: Carefully load the adsorbed crude product onto the top of the column.

o Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5%
and gradually increasing to 25%).

» Fraction Collection: Collect fractions and analyze by TLC to identify those containing the
pure product.

e Solvent Removal: Combine the pure fractions and remove the solvent in vacuo to yield 3-(5-
methylfuran-2-yl)aniline as a purified solid or oil.

Comprehensive Spectroscopic Characterization

Structural confirmation and purity assessment are non-negotiable. A combination of NMR, IR,
and mass spectrometry provides a self-validating system for characterization.

Diagram 3: Analytical Workflow for Structural Verification

Purified Compound

NMtroscopy / DmiiSpectrometry \prectroscopy

IH NMR 13C NMR HRMS (ESI) FT-IR
(Proton Environment) (Carbon Skeleton) (Exact Mass & Formula) (Functional Groups)

Structure Confirmed

Click to download full resolution via product page

Caption: Integrated workflow for spectroscopic analysis.
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Protocol: Nuclear Magnetic Resonance (NMR)
Spectroscopy

Purpose: To elucidate the precise carbon-hydrogen framework of the molecule.[5]

o Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of
deuterated chloroform (CDCIs) or dimethyl sulfoxide (DMSO-de).[5][7]

o Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire H and 13C spectra on a 400
MHz or higher spectrometer.

o Expected *H NMR Data (in CDCIs):

o Aniline Protons: Four signals in the aromatic region (~6.5-7.5 ppm), exhibiting complex
coupling patterns (multiplets, doublets, triplets).

o Furan Protons: Two doublets in the aromatic region (~6.0-6.8 ppm).
o Aniline -NH2: A broad singlet (~3.5-4.5 ppm), which is exchangeable with D20.
o Methyl Protons: A sharp singlet for the -CHs group (~2.3 ppm).

o Expected 13C NMR Data (in CDCIs):

o Eleven distinct signals are expected. Aromatic carbons typically appear between 105-150
ppm. The methyl carbon will appear upfield (~14 ppm).

Protocol: Infrared (IR) Spectroscopy

Purpose: To confirm the presence of key functional groups by identifying their characteristic
vibrational frequencies.[7]

o Sample Preparation: Place a small amount of the neat compound (if liquid) or prepare a KBr
pellet (if solid) for analysis via Fourier Transform Infrared (FT-IR) spectroscopy.

e Acquisition: Record the spectrum from 4000 to 400 cm™1,

» Expected Characteristic Peaks:

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://pdf.benchchem.com/31/spectroscopic_properties_of_furan_and_its_derivatives.pdf
https://pdf.benchchem.com/31/spectroscopic_properties_of_furan_and_its_derivatives.pdf
https://pdf.benchchem.com/31/A_Comparative_Spectroscopic_Analysis_of_Furan_Thiophene_and_Pyrrole.pdf
https://pdf.benchchem.com/31/A_Comparative_Spectroscopic_Analysis_of_Furan_Thiophene_and_Pyrrole.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3022827?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

[e]

N-H Stretch: A pair of medium-intensity peaks around 3350-3450 cm~1 (primary amine).

o

C-H Stretch (Aromatic): Peaks just above 3000 cm~1.

[¢]

C-H Stretch (Aliphatic): Peaks just below 3000 cm™1,

[¢]

C=C Stretch (Aromatic Rings): Multiple sharp peaks in the 1450-1600 cm~1 region.

[e]

C-O-C Stretch (Furan): A strong peak around 1000-1200 cm~1.

Protocol: High-Resolution Mass Spectrometry (HRMS)

Purpose: To determine the exact mass of the molecule, which unequivocally confirms its
elemental composition.

o Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like
methanol or acetonitrile.

e Acquisition: Infuse the sample into an Electrospray lonization (ESI) source coupled to a
Time-of-Flight (TOF) or Orbitrap mass analyzer. Acquire the spectrum in positive ion mode.

o Expected Result: The spectrum should show a prominent molecular ion peak [M+H]* at an
m/z corresponding to the calculated exact mass of C11H12NO+* (174.0913).[4] The high-
resolution measurement should be within 5 ppm of the theoretical value.

Safety, Handling, and Storage

Trustworthiness: This compound must be handled with extreme caution. The aniline moiety
renders it toxic, and it is classified as a skin, eye, and respiratory irritant.[1][8] A rigorous safety
protocol is not optional; it is a mandatory component of its use.

Mandatory Handling Procedures

o Engineering Controls: All work with 3-(5-methylfuran-2-yl)aniline must be performed in a
certified chemical fume hood to prevent inhalation of vapors.[9][10] An eyewash station and
safety shower must be immediately accessible.[10]

o Personal Protective Equipment (PPE):
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o Gloves: Wear nitrile or butyl rubber gloves. Double-gloving is recommended for neat
transfers.[11]

o Eye Protection: Chemical safety goggles are required at all times.[11]

o Lab Coat: A full-length lab coat must be worn and kept buttoned.

o General Hygiene: Avoid skin and eye contact.[11] Wash hands thoroughly with soap and
water after handling, even if gloves were worn.[12] Do not eat, drink, or smoke in the
laboratory.[12]

Emergency Response

o Skin Contact: Immediately remove contaminated clothing and wash the affected area with
copious amounts of soap and water for at least 15 minutes. Seek immediate medical
attention.[3][9]

o Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids
open. Seek immediate medical attention.[8]

¢ Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek
immediate medical attention.

o Spill: Evacuate the area. Use an inert absorbent material (e.g., vermiculite) to contain the
spill.[10] Place the waste in a sealed, labeled container for hazardous waste disposal.

Storage

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Keep
in a dark place under an inert atmosphere.[13] Store away from strong oxidizing agents and
acids.[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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